![molecular formula C10H6F2N4O3 B2787316 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol CAS No. 339016-27-2](/img/structure/B2787316.png)
5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol (5-DFPTP) is an organic compound that has recently been studied for its potential use in a variety of scientific applications. 5-DFPTP is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound, and is composed of two nitrogen atoms, two oxygen atoms and four carbon atoms. It is a colorless solid that is soluble in ethanol, acetone, and dimethyl sulfoxide. 5-DFPTP is of interest to scientists due to its potential use in a variety of applications, including synthesis of other compounds, drug delivery, and as a fluorescent probe.
科学研究应用
5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol has been studied for its potential use in a variety of scientific applications. It has been used as a fluorescent probe to detect the presence of metal ions and other compounds in solutions. In addition, it has been used in the synthesis of other compounds such as 1,2,3-triazoles and in the synthesis of peptide-based drugs. 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol has also been used as a drug delivery system, as it can be used to deliver drugs to specific areas of the body.
作用机制
The mechanism of action of 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol is not yet fully understood. However, it is thought that the compound binds to metal ions and other compounds, forming a complex that can be used for various purposes. For example, when used as a fluorescent probe, the complex formed between 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol and a metal ion or other compound can be used to detect the presence of that compound in a solution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol have not yet been extensively studied. However, preliminary studies suggest that the compound may have some anti-inflammatory and antioxidant properties. In addition, it has been shown to reduce the growth of certain types of cancer cells in vitro.
实验室实验的优点和局限性
The use of 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is relatively stable. In addition, it is non-toxic and has a low environmental impact. However, there are some limitations to the use of 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in certain types of experiments.
未来方向
The potential applications of 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol are still largely unexplored. Future research should focus on further exploring the compound’s potential use in drug delivery, as well as its potential applications in other areas such as catalysis, biosensing, and imaging. In addition, further research should be conducted to better understand the biochemical and physiological effects of 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol and its potential toxicity. Finally, research should also focus on developing new methods for synthesizing 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol, as well as exploring new methods for using the compound in laboratory experiments.
合成方法
5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol can be synthesized through a variety of methods. One method involves the use of a diazo coupling reaction between 2,4-difluorophenyl diazonium chloride and 2,4,6-triamino-5-hydroxypyrimidine. This reaction yields 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol as a white solid. Other synthetic methods that have been used to synthesize 5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol include the use of a Suzuki-Miyaura cross-coupling reaction and a Ullmann reaction.
属性
IUPAC Name |
5-[(2,4-difluorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4O3/c11-4-1-2-6(5(12)3-4)15-16-7-8(17)13-10(19)14-9(7)18/h1-3H,(H3,13,14,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMIURNALXDRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=NC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

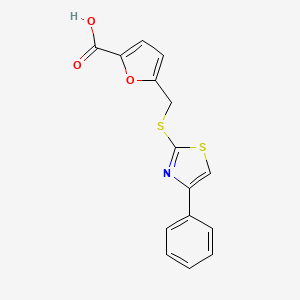
![3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2787234.png)
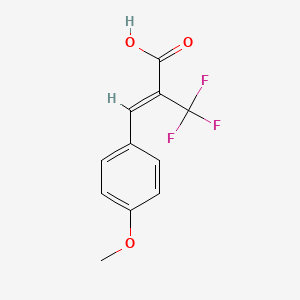

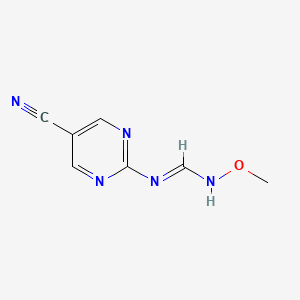
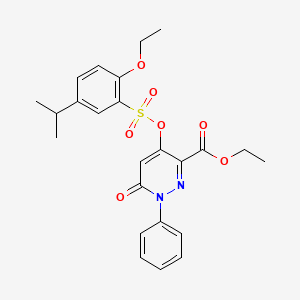

![2-(2-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2787245.png)

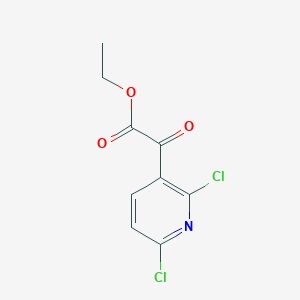
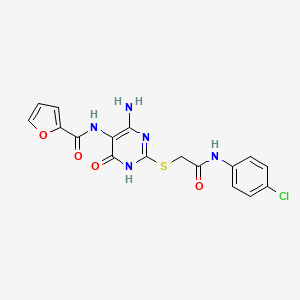
![2-{[(4-methoxyphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2787252.png)
![3,6-dichloro-N-[4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2787253.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-[(2S,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]ethanone;hydrochloride](/img/structure/B2787256.png)